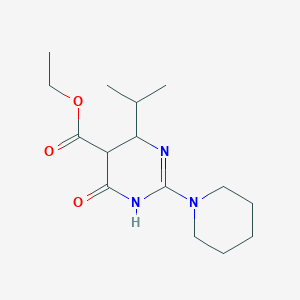

ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound related to the class of pyrimidine derivatives. These compounds have been explored for various pharmacological activities and chemical properties.

Synthesis Analysis

- The synthesis of similar pyrimidine derivatives often involves condensation reactions and alkylation. For instance, Śladowska et al. (1990) described the synthesis of derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido pyrimidine-5-carboxylate through condensation and subsequent alkylation steps (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

- The crystal structure of similar compounds has been analyzed, like in the study by Hu Yang (2009) where the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined using X-ray diffraction (Hu Yang, 2009).

Chemical Reactions and Properties

- Pyrimidine derivatives undergo various chemical reactions including rearrangement and nucleophilic addition, as studied by Hermecz et al. (1991) in ethyl 9-bromo-4-oxo-tetrahydro-pyrido pyrimidine-3-carboxylates (Hermecz et al., 1991).

Physical Properties Analysis

- The physical properties of these compounds, such as solubility and melting point, are influenced by their structural features. Studies like those conducted on similar pyrimidine derivatives provide insights into these aspects.

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are shaped by the pyrimidine core and the substituents attached to it. Research into similar compounds, such as those by Galenko et al. (2023), who explored rearrangements in pyrimidine derivatives, provides valuable information in this regard (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Pyrimidine derivatives are synthesized through various methods, including the reaction of aminopyrazoles with triethyl orthoformate and amines, leading to compounds that can serve as intermediates for further chemical transformations (Finlander & Pedersen, 1985). The formation of derivatives such as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido pyrimidine-5-carboxylate indicates the versatility of pyrimidine cores in generating pharmacologically active compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives is a significant area of study, where compounds like 6-chloro-5-ethyl-, n-propyl- and isopropyluracils exhibit in vitro activities against Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Antiallergy and Antitumor Agents

Pyrimidine derivatives are explored for their antiallergy and antitumor properties, with specific compounds showing oral activity in rat models and exhibiting antitumor activity in mice. These studies highlight the potential of pyrimidine-based compounds in therapeutic applications, including allergy and cancer treatment (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979; Temple, Rener, Waud, & Noker, 1992).

Novel Synthesis Methods

Advancements in synthesis techniques, such as the use of ionic liquids and microwave-mediated reactions, offer efficient, eco-friendly methods for preparing pyrimidine derivatives. These methods not only improve yields but also contribute to the development of compounds with potential biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017; Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).

Eigenschaften

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-4-21-14(20)11-12(10(2)3)16-15(17-13(11)19)18-8-6-5-7-9-18/h10-12H,4-9H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAZAEYHWCNBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)